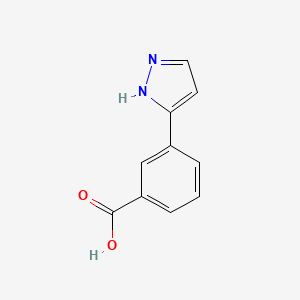

3-(1H-pyrazol-5-yl)benzoic acid

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug discovery and chemical synthesis. tandfonline.com Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. orientjchem.orgontosight.ai The versatility of the pyrazole ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. nih.gov

In medicinal chemistry, several approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent ruxolitinib, feature a pyrazole core, highlighting the scaffold's importance in developing effective therapeutics. tandfonline.com The ability of the pyrazole nucleus to participate in hydrogen bonding and other non-covalent interactions is crucial for its binding to biological targets like enzymes and receptors. nih.gov The synthesis of pyrazole derivatives is also a well-established field, with numerous methods available for their construction, including cyclocondensation reactions and multicomponent reactions. orientjchem.org

Overview of Carboxylic Acid Scaffolds in Drug Discovery and Functional Materials

The carboxylic acid group is one of the most common functional groups found in pharmaceuticals and functional materials. Its acidic nature and ability to form strong hydrogen bonds and ionic interactions are key to its utility. In drug discovery, the carboxylic acid moiety is often a critical part of the pharmacophore, the portion of a molecule that interacts with a biological target. nih.gov

Beyond its role in biological interactions, the carboxylic acid group can improve the pharmacokinetic properties of a drug, such as its solubility and metabolic stability. However, its presence can also pose challenges, which has led to the development of bioisosteres—functional groups with similar properties. nih.gov In the realm of functional materials, carboxylic acids are used to create metal-organic frameworks (MOFs), polymers, and other materials with tailored properties for applications in catalysis, separations, and electronics. researchgate.net The formation of co-crystals between carboxylic acids and other molecules, such as pyrazoles, through hydrogen bonding is an active area of research in crystal engineering. fu-berlin.dersc.org

Research Context of 3-(1H-pyrazol-5-yl)benzoic acid within Heterocyclic Chemistry

The specific compound, this compound, with the chemical formula C₁₀H₈N₂O₂ and CAS number 850375-11-0, represents a direct linkage of the pyrazole and benzoic acid scaffolds. avantorsciences.com Its structure, featuring a pyrazole ring at the meta-position of a benzoic acid, offers a unique spatial arrangement of functional groups that is of interest for creating novel molecular architectures.

While detailed research specifically on this compound is still emerging, the study of its derivatives provides a valuable research context. For instance, derivatives such as 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been investigated as potent antibacterial agents. nih.gov Other related compounds, like 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have been explored for their potential in various biological applications. ontosight.ai The synthesis of related pyrazolyl-benzoic acids often involves multi-step sequences, starting from simpler precursors and building the heterocyclic and carboxylic acid moieties. researchgate.netchemicalbook.com The study of the crystal structure of co-crystals formed by pyrazoles and benzoic acids reveals the formation of stable hydrogen-bonded networks, suggesting potential applications for this compound in the design of new solid-state materials. fu-berlin.dersc.org

Compound Information

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZRBZWATRFHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383762 | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-11-0 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-PYRAZOL-3-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 1h Pyrazol 5 Yl Benzoic Acid and Its Structural Analogues

Established Synthetic Routes to Pyrazole-Carboxylic Acid Compounds

The construction of pyrazole-carboxylic acids often relies on foundational synthetic transformations that have been refined over time. A primary and widely utilized method for synthesizing substituted pyrazoles is the cyclocondensation reaction. mdpi.comnih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com The Knorr pyrazole (B372694) synthesis, a classic example, specifically utilizes the condensation of β-diketones with hydrazines. beilstein-journals.org

Another significant strategy involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This method provides a powerful tool for the construction of the pyrazole ring with a high degree of regiocontrol. Additionally, existing heterocyclic systems can be chemically transformed to yield the pyrazole core.

Targeted Synthesis Strategies for 3-(1H-pyrazol-5-yl)benzoic acid and Positional Isomers

The specific synthesis of this compound and its various positional isomers necessitates more tailored approaches. These strategies are designed to control the substitution pattern on both the pyrazole and benzene (B151609) rings.

Palladium-Catalyzed Coupling Reactions in Pyrazole-Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl-substituted pyrazoles. academie-sciences.fr These methods offer a direct way to form the carbon-carbon bond between the pyrazole and benzoic acid moieties. In a typical approach, a pre-functionalized pyrazole, such as a halopyrazole or a pyrazole boronic acid, is coupled with a correspondingly functionalized benzoic acid derivative.

For instance, the Suzuki coupling reaction, a cornerstone of modern organic synthesis, can be employed. This reaction would involve the palladium-catalyzed coupling of a pyrazole boronic acid or ester with a halogenated benzoic acid derivative. Conversely, a boronic acid-substituted benzoic acid could be coupled with a halopyrazole. The choice of coupling partners and reaction conditions, including the palladium catalyst, ligand, and base, is crucial for achieving high yields and regioselectivity. academie-sciences.fryoutube.com

Recent studies have also highlighted the direct C-H bond arylation of pyrazoles as a promising strategy. This approach avoids the need for pre-functionalization of the pyrazole ring, making it a more atom-economical process. For example, the palladium-catalyzed direct arylation of a pyrazole with a bromo-benzoic acid can selectively form the desired C-aryl bond. academie-sciences.fr The presence of directing groups on the pyrazole ring can influence the regioselectivity of the arylation, guiding the substitution to the desired position.

A notable development is the use of an ester substituent at the C4 position of the pyrazole as a removable blocking group to control the regioselectivity of C-H bond arylation at the C5 position. academie-sciences.fr This strategy has proven effective in the synthesis of 5-arylpyrazoles. academie-sciences.fr

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions remain a fundamental and widely used method for constructing the pyrazole ring. mdpi.comnih.gov This strategy involves the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic species. mdpi.com To synthesize this compound via this route, a key intermediate would be a 1,3-dicarbonyl compound bearing a benzoic acid moiety.

For example, the condensation of a β-ketoester substituted with a 3-carboxyphenyl group with hydrazine hydrate (B1144303) would lead to the formation of the pyrazole ring. The regioselectivity of this reaction, which determines the position of the substituent on the pyrazole ring, can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl precursor.

Variations of this approach include the use of α,β-unsaturated ketones and aldehydes as the 1,3-dielectrophilic component. mdpi.comnih.govnih.gov The reaction of an α,β-alkynic aldehyde or ketone with a hydrazine derivative can also lead to the formation of the pyrazole ring. mdpi.com The specific choice of starting materials directly dictates the substitution pattern of the final pyrazole-benzoic acid product.

| Starting Materials | Reaction Type | Product | Reference |

| 1,3-Dicarbonyl Compound and Hydrazine | Knorr Pyrazole Synthesis | Substituted Pyrazole | beilstein-journals.org |

| α,β-Unsaturated Ketone and Hydrazine | Cyclocondensation | Pyrazoline (intermediate), then Pyrazole | nih.gov |

| α,β-Alkynic Aldehyde and Hydrazine | Cyclocondensation | Pyrazole | mdpi.com |

Multi-component Reactions in the Construction of Pyrazole-Benzoic Acid Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazole-benzoic acids from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions are particularly advantageous as they can rapidly generate molecular diversity. mdpi.com

A common MCR strategy for pyrazole synthesis involves the condensation of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.org By using a benzaldehyde (B42025) derivative carrying a carboxylic acid group (or a precursor that can be later converted to a carboxylic acid), this method can be adapted to produce the desired this compound scaffold. For instance, a four-component reaction of a (hetero)aromatic aldehyde, hydrazine hydrate, a β-ketoester, and an enolizable active methylene (B1212753) compound can yield highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.com

The use of catalysts, such as Lewis acids or organocatalysts, can significantly enhance the efficiency and selectivity of these MCRs. beilstein-journals.org Microwave-assisted MCRs have also been shown to accelerate reaction times and improve yields. mdpi.com

Functionalization and Derivatization Approaches from this compound Precursors

Once the core this compound structure is obtained, further modifications can be made to either the pyrazole ring or the benzoic acid moiety to generate a library of analogues.

Modifications on the Pyrazole Ring System

The pyrazole ring in this compound offers several sites for further functionalization. The nitrogen atoms of the pyrazole can be alkylated or arylated to introduce various substituents. This is typically achieved by reacting the pyrazole with an appropriate alkyl or aryl halide in the presence of a base.

Furthermore, the carbon atoms of the pyrazole ring can be functionalized. For example, electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the ring, although the regioselectivity of these reactions will be influenced by the existing substituents. C-acylation of pyrazol-5-ones is another method to introduce aroyl groups at the C4 position. rsc.org

Catalyst-free multicomponent reactions under ultrasonic irradiation have been utilized for the synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing an environmentally friendly approach to creating fused pyrazole systems. nih.gov

Substitutions on the Benzoic Acid Moiety

The functionalization of the benzoic acid portion of this compound is a key strategy for modulating the physicochemical and biological properties of the molecule. Synthetic approaches can be broadly categorized into two main strategies: the use of pre-substituted benzoic acid precursors to construct the pyrazole ring, or the late-stage functionalization of the pre-formed pyrazolyl-benzoic acid scaffold.

Research has demonstrated various methods for introducing a wide range of substituents, including halogens, nitro, amino, and alkoxy groups, onto the benzoic acid ring. These modifications are crucial for exploring structure-activity relationships in fields such as medicinal chemistry and materials science.

Synthesis from Substituted Precursors

A common and direct method involves starting with a benzoic acid derivative that already bears the desired substituent. The pyrazole ring is then constructed onto this functionalized scaffold.

One prominent technique is the condensation reaction between a substituted hydrazinobenzoic acid and a 1,3-dicarbonyl compound. For example, the synthesis of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid is achieved by reacting 2-hydrazinobenzoic acid with 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione. nih.gov This approach embeds the substituted benzoic acid moiety into the final structure from the outset.

Another powerful method for forging the bond between the pyrazole and the substituted benzene ring is the Suzuki coupling reaction. This transition-metal catalyzed cross-coupling allows for the formation of a C-C bond between a pyrazole-boronic acid derivative and a halogenated benzene derivative. A notable example is the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, an intermediate for potent androgen receptor antagonists. google.com The process starts with a substituted benzonitrile (B105546), such as 4-bromo-2-chlorobenzonitrile, which is coupled with a protected pyrazole-boronic acid pinacol (B44631) ester. google.com The benzonitrile group can subsequently be hydrolyzed to the corresponding benzoic acid. This route is highly effective for producing analogues with specific substitution patterns on the benzoic acid ring, such as chloro- and cyano-substitutions. google.com

Late-Stage Functionalization

Alternatively, substituents can be introduced directly onto the benzene ring after the this compound core has been assembled. This approach, known as late-stage functionalization, is synthetically valuable as it allows for the diversification of a common intermediate.

Halogenation represents a fundamental late-stage modification. Direct halogenation of phenyl rings bearing pyrazole substituents can be accomplished using reagents like N-halosuccinimides to introduce chlorine, bromine, or iodine atoms. nih.gov These halogenated derivatives can serve as versatile intermediates for further cross-coupling reactions.

The introduction of an amino group is typically achieved through a two-step process involving nitration followed by reduction. nih.gov While classical nitration requires harsh acidic conditions, modern, milder methodologies have been developed that are compatible with complex, drug-like molecules. nih.gov An alternative route involves electrophilic halogenation followed by an amination reaction. nih.gov More advanced techniques, such as directed C-H activation, offer a more direct path. For instance, iridium-catalyzed C-H amination can introduce an amino group onto the benzoic acid ring, with the reaction being guided by the existing carboxylate group. nih.gov This allows for precise control over the position of the new substituent.

The following table summarizes various synthetic strategies for introducing substituents onto the benzoic acid moiety.

| Target Analogue Structure Example | Synthetic Strategy | Key Reagents / Precursors |

| Chloro-substituted pyrazolyl-benzonitrile | Suzuki Coupling | 4-bromo-2-chlorobenzonitrile, pyrazole-boronic acid pinacol ester, Palladium catalyst. google.com |

| Fluoro-substituted pyrazolyl-benzoic acid | Condensation | 2-hydrazinobenzoic acid, 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione. nih.gov |

| Amino-substituted pyrazolyl-benzoic acid | Late-Stage C-H Amination | This compound, Iridium catalyst, azide (B81097) source. nih.gov |

| Amino-substituted pyrazolyl-benzoic acid | Nitration and Reduction | This compound, nitrating agent, reducing agent. nih.gov |

| Halo-substituted pyrazolyl-benzene | Late-Stage Halogenation | Phenyl-pyrazole scaffold, N-halosuccinimide. nih.gov |

| Methoxy-substituted pyrazolyl-benzoic acid | Built from Precursor | 4-methoxy-3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. uni.lu |

Advanced Structural Characterization of 3 1h Pyrazol 5 Yl Benzoic Acid and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the pyrazole (B372694) ring. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. docbrown.info The four protons on the disubstituted benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region (approximately 7.2-8.2 ppm). The three protons of the pyrazole ring would also appear in the aromatic region, with the N-H proton showing as a broad singlet, and the two C-H protons appearing as doublets.

¹³C NMR: The carbon NMR spectrum would provide evidence for the ten unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield shift (around 170 ppm). The six carbons of the benzene ring would appear in the 128-140 ppm range, with the carbon attached to the pyrazole ring and the carbon of the carboxylic acid showing distinct shifts. The three carbons of the pyrazole ring would also have characteristic shifts within the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(1H-pyrazol-5-yl)benzoic acid Predicted values are based on standard chemical shift data for benzoic acid and pyrazole derivatives.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| -COOH | > 10.0 | Broad singlet, concentration dependent |

| Ar-H | 7.2 - 8.2 | Complex multiplets |

| Pyrazole C-H | ~6.5 & ~7.6 | Doublets |

| Pyrazole N-H | > 12.0 | Broad singlet |

| ¹³C NMR | ||

| C=O | ~170 | |

| Ar-C (Substituted) | ~130-140 | Two signals |

| Ar-C-H | ~128-135 | Four signals |

| Pyrazole-C (Substituted) | ~140-150 | |

| Pyrazole-C-H | ~105 & ~135 |

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. For this compound, the most prominent bands would include a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, appearing between 2500 and 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretching vibration is expected around 1700 cm⁻¹. The N-H stretch of the pyrazole ring would likely be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be visible in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (C₁₀H₈N₂O₂; 188.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show initial loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments from the pyrazole and benzene rings.

Single Crystal X-ray Crystallography of this compound Analogues and Complexes

While the crystal structure of this compound itself is not described in the available literature, analysis of its analogues provides significant insight into the expected solid-state behavior. Pyrazole carboxylic acids are excellent building blocks for coordination polymers and supramolecular assemblies due to their versatile coordination sites (N-atoms of the pyrazole) and hydrogen-bonding capabilities (carboxylic acid). acs.org

A relevant analogue is Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid (H₂bpmdc) , which has been analyzed by single-crystal X-ray diffraction. This study reveals how the pyrazole and carboxylic acid moieties orchestrate the supramolecular architecture. The compound crystallizes in the monoclinic crystal system, with molecules linked into chains through robust intermolecular hydrogen bonds between carboxylic acid groups, forming the classic carboxyl-carboxyl cyclic dimer motif.

Table 2: Crystallographic Data for the Analogue Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid (H₂bpmdc)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value not provided |

| b (Å) | Value not provided |

| c (Å) | Value not provided |

| α (°) | 90 |

| β (°) | Value not provided |

| γ (°) | 90 |

| Volume (ų) | Value not provided |

| Z | 4 |

Data extracted from a study on H₂bpmdc.

Studies on other related structures, such as coordination polymers formed from 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, demonstrate that these ligands can adopt various coordination modes, leading to diverse structures like 1D chains and 3D supramolecular networks. acs.org The specific structure is often dependent on the metal ion used and the conformational flexibility of the ligand.

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is primarily defined by the dihedral angle between the planes of the pyrazole and benzoic acid rings. Free rotation around the C-C single bond connecting the two rings is expected in solution, but in the solid state, a specific conformation will be adopted to maximize stabilizing intermolecular interactions.

Intermolecular Hydrogen Bonding: Hydrogen bonding is the dominant force in the crystal packing of pyrazole carboxylic acids.

Carboxylic Acid Dimers: Like benzoic acid itself, this compound is strongly expected to form centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds between the carboxylic acid groups. This is a very common and stable supramolecular synthon.

Pyrazole N-H Bonds: The pyrazole ring offers both a hydrogen bond donor (the N-H group) and acceptors (the sp²-hybridized nitrogen atoms). This allows for the formation of N-H···N or N-H···O hydrogen bonds, which can link the primary carboxylic acid dimers into more extended chains, sheets, or 3D networks. nih.gov The formation of an extensive network of hydrogen bonds is a key driver in the self-assembly of these molecules. nih.gov

C-H···O and C-H···N Interactions: Short contacts involving the aromatic C-H donors and oxygen or nitrogen acceptors are frequently observed, providing additional stability to the crystal lattice.

π-π Stacking: The aromatic nature of both the pyrazole and benzene rings allows for π-π stacking interactions, where the rings arrange in a parallel or offset fashion to stabilize the structure.

C-H···π Interactions: The electron-rich π-systems of the rings can also act as acceptors for hydrogen bonds from C-H donors.

In the analogue H₂bpmdc, a variety of these interactions, including CH···N, CH···O, and CH–π interactions, were detected, illustrating the complexity and strength of the forces that guide the formation of the final crystal structure.

Coordination Chemistry and Supramolecular Assembly Involving 3 1h Pyrazol 5 Yl Benzoic Acid

3-(1H-pyrazol-5-yl)benzoic acid as a Versatile N,O-Heteroditopic Ligand

This compound is classified as a versatile N,O-heteroditopic ligand. This designation stems from its molecular structure, which contains two different types of potential coordinating atoms: a nitrogen atom within the pyrazole (B372694) ring and oxygen atoms in the carboxylic acid group. This dual functionality allows the ligand to bind to metal centers in various ways, acting as a bridge between them to construct larger, more complex architectures.

The pyrazole moiety offers a nitrogen donor atom, which is a common coordination site for a wide range of transition metals. researchgate.net The carboxylic acid group, on the other hand, can coordinate to metal ions in several modes: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. The specific coordination mode is often influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. The ability of the H₃pzbpdc ligand (4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid), an analogue of this compound, to display various coordination modes through its pyrazole and carboxyl groups highlights this versatility. nih.gov This adaptability makes this compound and similar pyrazoyl-carboxyl bifunctional ligands valuable tools for crystal engineering, enabling the systematic design of metal-organic materials with desired topologies and properties. nih.gov

Synthesis and Characterization of Metal Complexes with this compound and its Analogues

The synthesis of metal complexes using this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt under various conditions. mdpi.com Solvothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net This technique can promote the crystallization of products that may not form at room temperature. The resulting complexes are then characterized using a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise three-dimensional structure, infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal, and thermogravimetric analysis (TGA) to assess thermal stability. rsc.org

The ability of this compound to act as a bridging ligand is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net In these extended structures, the ligand links metal centers into one-, two-, or three-dimensional networks. The assembly of these materials, often from metal-cluster secondary building units (SBUs) and organic linkers, is a subject of intense research due to their potential applications in areas like gas storage, separation, and catalysis. hhu.de

For instance, pyrazole-based carboxylic acid ligands have been successfully used to synthesize a variety of coordination polymers. The tetratopic ligand 1-H-pyrazol-3,4,5-tricarboxylic acid has been used to create 1D chains and 3D non-porous networks with cobalt and cadmium. researchgate.net Similarly, 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to form a 3D coordination polymer with cadmium(II) ions, creating a network with an 8-connected topology. rsc.org The structural diversity is further exemplified by MOFs based on the 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid ligand, which can form structures like a 3D framework with a gismondine (gis) zeolite topology with Cadmium or a 2D grid layer with Europium. nih.gov These examples underscore the potential of pyrazole-carboxylic acid linkers to generate a wide array of network dimensionalities and topologies.

Table 1: Examples of Coordination Polymers and MOFs with Pyrazole-Carboxylate Ligands

| Ligand | Metal Ion(s) | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| 1-H-pyrazol-3,4,5-tricarboxylic acid | Co(II), Cd(II) | 1D, 3D | 1D chains and a 3D non-porous network | researchgate.net |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | 3D | 8-connected 3D network with channels | rsc.org |

| 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | Cd(II) | 3D | Four-connected gismondine (gis) zeolite framework | nih.gov |

| 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | Mn(II) | 3D | (3,8)-connected tfz-d net with Mn₄(COO)₆ clusters | nih.gov |

| 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | Eu(III) | 2D | 2D grid layer structure from dinuclear clusters | nih.gov |

While capable of forming extended networks, this compound can also form discrete, or zero-dimensional, metal chelates. The formation of these mononuclear or small polynuclear complexes is often dictated by the reaction stoichiometry and the coordination preferences of the metal ion. nih.gov In these instances, the ligand typically chelates to a single metal center through both its nitrogen and oxygen donor atoms, or multiple ligand molecules coordinate to a metal center without forming extended bridges.

For example, using 3-methyl-1H-pyrazole-4-carboxylic acid, mononuclear complexes of Cd(II) and Co(II) have been synthesized and structurally characterized. rsc.org In the cadmium complex, [Cd(HMPCA)₂(H₂O)₄], the ligand coordinates to the metal center, which is further coordinated by water molecules, preventing the formation of an extended polymer. The synthesis of a wide range of metal pyrazolonates with main group, transition, and f-block elements further demonstrates the tendency to form discrete complexes under specific synthetic conditions. nih.gov

Potential Applications of this compound Metal Complexes

The metal complexes derived from this compound and its analogues are of significant interest due to their functional properties, which can be tuned by the choice of both the metal ion and the specific ligand structure.

One of the most explored applications is in the field of luminescence . Metal-organic frameworks incorporating lanthanide ions, such as Europium(III), can exhibit strong, characteristic red luminescence. nih.gov This occurs through an "antenna effect," where the organic ligand efficiently absorbs energy and transfers it to the metal ion, which then emits light. nih.gov Complexes with other metals, like Cadmium(II), have been shown to produce blue fluorescence. nih.gov

Another area of application is magnetism . The arrangement of paramagnetic metal ions, such as Manganese(II), within a coordination framework can lead to interesting magnetic properties. For example, a Mn(II) complex built with a pyrazole-carboxylate ligand has been shown to exhibit antiferromagnetic interactions between the metal centers. nih.gov

The catalytic potential of these complexes is also a promising research avenue. A cobalt complex derived from a pyrazole-based ligand has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org

Furthermore, the inherent biological activity of the pyrazole scaffold suggests potential therapeutic applications for its metal complexes. nih.govnih.gov Pyrazole derivatives are known to possess a wide range of therapeutic properties, and their incorporation into metal complexes could lead to novel metallodrugs. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 1h Pyrazol 5 Yl Benzoic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-(1H-pyrazol-5-yl)benzoic acid. While direct DFT studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from a comprehensive DFT study on the structurally similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.govresearchgate.netnih.gov

This analogous study, utilizing the B3LYP/6-31G(d) level of theory, revealed that the molecule likely adopts a planar conformation, where all atoms reside within the same geometric plane. nih.govresearchgate.netnih.gov This planarity is a result of the conjugated π-systems of the pyrazole (B372694) and the adjacent aromatic ring. Such a configuration has implications for the molecule's interaction with planar regions of biological macromolecules.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A larger energy gap generally suggests higher electronic stability and lower chemical reactivity. nih.gov This information is critical for predicting the compound's behavior in different chemical environments.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. In molecules of this class, the MEP analysis typically highlights the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring as regions of negative potential, making them likely sites for hydrogen bonding and interactions with positively charged residues in a protein's active site. Conversely, the hydrogen atoms of the pyrazole and the carboxylic acid would exhibit positive potential.

Table 1: Predicted Electronic Properties of a Structurally Related Pyrazole Derivative (Based on data from 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

| Property | Predicted Value/Observation | Reference |

| Molecular Geometry | Planar conformation | researchgate.netnih.gov |

| HOMO-LUMO Energy Gap | ~ 4.458 eV | nih.gov |

| Chemical Reactivity | High electronic stability, low reactivity | nih.govnih.gov |

| MEP Negative Potential | Localized on oxygen and nitrogen atoms | |

| MEP Positive Potential | Localized on acidic and pyrazole N-H protons |

Molecular Dynamics Simulations: Conformational Dynamics and Stability

MD simulations treat atoms and bonds as a system of interacting particles, calculating their movements over time based on a force field. This allows for the exploration of the molecule's conformational landscape, revealing the most stable arrangements and the flexibility of different parts of the structure. For this compound, key aspects to investigate would include the rotational barrier between the pyrazole and benzoic acid rings and the conformational preferences of the carboxylic acid group.

Molecular Docking: Protein-Ligand Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the protein-ligand complex. Although docking studies specifically featuring this compound are not widely published, numerous studies on related pyrazole and benzoic acid derivatives demonstrate the utility of this approach. nih.govresearchgate.netresearchgate.net

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. nih.govresearchgate.net

Studies on similar pyrazole-containing compounds have shown that the pyrazole ring can participate in various interactions, including hydrogen bonding through its nitrogen atoms and π-π stacking with aromatic amino acid residues. nih.govnih.gov The benzoic acid moiety, with its carboxyl group, is a strong hydrogen bond donor and acceptor and can also engage in ionic interactions with charged residues in the binding pocket. nih.gov The combination of these interactions would likely dictate the binding mode of this compound to its biological targets.

Table 2: Representative Protein-Ligand Interactions for Pyrazole and Benzoic Acid Derivatives (Based on general findings from docking studies of related compounds)

| Interaction Type | Potential Interacting Residues | Ligand Moiety Involved | Reference |

| Hydrogen Bonding | Gln, Asn, Ser, Thr, Asp, Glu, Arg, His | Carboxylic acid, Pyrazole nitrogens | nih.govnih.gov |

| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp, Tyr | Phenyl ring, Pyrazole ring | nih.govnih.gov |

| π-π Stacking | Phe, Tyr, Trp, His | Phenyl ring, Pyrazole ring | |

| Ionic Interactions | Arg, Lys, His | Carboxylic acid (deprotonated) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been detailed in the available literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold might influence its biological properties. nih.gov

QSAR studies on pyrazole derivatives have been conducted to explore their potential as antibacterial agents and inhibitors of various enzymes. nih.gov These studies typically involve a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target. Descriptors could include properties such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters like HOMO and LUMO energies. The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 1h Pyrazol 5 Yl Benzoic Acid Analogues

Design Principles for Modulating Biological Activity

The design of 3-(1H-pyrazol-5-yl)benzoic acid analogues is guided by established medicinal chemistry principles aimed at enhancing their interaction with biological targets. researchgate.net The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. tandfonline.comnih.gov The benzoic acid group, a weak acid, can participate in ionic interactions and hydrogen bonding, which are crucial for anchoring the molecule to the target protein. nih.gov

Key design strategies for modulating the biological activity of these analogues often involve:

Scaffold Hopping and Hybridization: Combining the pyrazole-benzoic acid core with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. nih.gov This approach aims to leverage the beneficial properties of different structural motifs.

Target-Specific Modifications: Based on the three-dimensional structure of the target protein, modifications are introduced to optimize the fit and interactions within the binding site. nih.govhilarispublisher.com This can involve adding substituents that occupy specific pockets or form key hydrogen bonds.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve potency, selectivity, and metabolic stability. For example, a carboxylic acid could be replaced with a tetrazole. nih.gov

Influence of Substituent Effects on Pyrazole and Benzoic Acid Moieties

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the pyrazole and benzoic acid rings. researchgate.net These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties. libretexts.orgpsu.edu

On the Pyrazole Moiety:

On the Benzoic Acid Moiety:

Substituents on the benzoic acid ring significantly influence its acidity (pKa) and, consequently, its interaction with biological targets. researchgate.netmdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) increase the acidity of the carboxylic acid. libretexts.orgpsu.edu This increased acidity can lead to stronger ionic interactions with positively charged residues in the target's binding site, potentially enhancing potency. researchgate.net

Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) and methoxy (B1213986) (-OCH3) decrease the acidity of the carboxylic acid. psu.edu This can weaken ionic interactions but may be favorable in cases where a less acidic group is required for optimal binding or to improve membrane permeability.

The position of the substituent on the benzoic acid ring is also crucial. Ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acid due to a combination of steric and electronic factors known as the "ortho-effect". libretexts.org

The following table summarizes the effect of various substituents on the pKa of benzoic acid, a key determinant of its interaction with biological targets.

| Substituent | Position | pKa | Effect on Acidity |

| -H | - | 4.20 | Reference |

| -NO2 | para | 3.44 | Increased |

| -CN | para | 3.55 | Increased |

| -Cl | para | 3.98 | Increased |

| -CH3 | para | 4.38 | Decreased |

| -OCH3 | para | 4.47 | Decreased |

| -NO2 | meta | 3.45 | Increased |

| -Cl | meta | 3.83 | Increased |

| -CH3 | meta | 4.27 | Slightly Decreased |

| -OH | ortho | 2.98 | Increased (ortho-effect) |

Stereo-electronic and Conformational Considerations in Target Interaction

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to understand these interactions. nih.govtandfonline.com These studies can predict the preferred binding mode of an analogue and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its biological activity. nih.gov For instance, the pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), while the carboxylic acid group of the benzoic acid moiety can form strong hydrogen bonds and ionic interactions. nih.gov

The electronic nature of the substituents influences the strength of these interactions. For example, electron-withdrawing groups on the benzoic acid ring can enhance the hydrogen bonding ability of the carboxylic acid proton. mdpi.com Similarly, substituents on the pyrazole ring can modulate its electronic character, affecting its ability to participate in π-π stacking interactions with aromatic amino acid residues in the target protein. researchgate.net

Strategies for Improving Bioavailability and Metabolic Stability

For a drug to be effective, it must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. researchgate.net Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while metabolic stability refers to the drug's resistance to breakdown by enzymes in the body.

Several strategies can be employed to improve these properties for this compound analogues:

Prodrug Approach: The carboxylic acid group, while often important for target binding, can be a liability for oral absorption due to its negative charge at physiological pH. One strategy to overcome this is the prodrug approach, where the carboxylic acid is masked with a group that is cleaved off in the body to release the active drug. nih.govmdpi.com Ester prodrugs, for example, are more lipophilic and can more easily cross cell membranes. researchgate.net

Blocking Metabolic Hotspots: Metabolism often occurs at specific, chemically reactive sites on a molecule ("metabolic hotspots"). By identifying these sites, for example, through in vitro metabolism studies using liver microsomes, they can be blocked by introducing substituents that are resistant to metabolic enzymes. nih.gov For instance, replacing a metabolically labile hydrogen atom with a fluorine atom can improve metabolic stability.

Structural Modifications: Introducing cyclic structures or sterically bulky groups can shield metabolically susceptible parts of the molecule from enzymatic degradation. researchgate.net

Emerging Research Trajectories and Translational Outlook for 3 1h Pyrazol 5 Yl Benzoic Acid Derivatives

Design and Synthesis of Next-Generation Therapeutic Agents

The rational design and synthesis of novel derivatives based on the 3-(1H-pyrazol-5-yl)benzoic acid scaffold are central to developing next-generation therapeutic agents. mdpi.com Synthetic strategies are often focused on modifying specific positions of the pyrazole (B372694) and benzoic acid rings to enhance potency, selectivity, and pharmacokinetic profiles.

Key synthetic approaches include:

Cyclocondensation Reactions: A fundamental method for forming the pyrazole ring often involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For instance, reacting a substituted benzoylacetate with hydrazine can yield the desired pyrazolyl benzoic acid core.

Multi-component Reactions: To improve efficiency and create diverse molecular libraries, one-pot, multi-component reactions are increasingly employed. researchgate.net These methods allow for the assembly of complex pyrazole derivatives from simple starting materials in a single step. researchgate.net

Functional Group Interconversion: Once the core scaffold is synthesized, further modifications are made. The carboxylic acid group of the benzoic acid moiety can be converted into esters, amides, or other functional groups to modulate properties like solubility and cell permeability. mdpi.com Similarly, the N-H group of the pyrazole ring can be substituted with various alkyl or aryl groups to explore structure-activity relationships (SAR). mdpi.com

A significant area of focus is the synthesis of derivatives as potent antibacterial agents. For example, a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have been developed. nih.gov These compounds demonstrate significant efficacy against Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. researchgate.netnih.gov The design process involves creating variations, such as fluorophenyl-substituted pyrazole-derived anilines, to discover metabolically stable and potent antibacterial agents. nih.gov Another study reported on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives that showed significant antiproliferative potential against various cancer cell lines. mdpi.com

The table below illustrates how modifications to the core structure influence biological activity, a key aspect of next-generation drug design.

| Derivative Class | Structural Modification | Synthetic Strategy Highlight | Observed Therapeutic Potential | Reference |

|---|---|---|---|---|

| Anilinomethyl Pyrazole Benzoic Acids | Addition of anilinomethyl group at pyrazole C4 and phenyl at C3 | Vilsmeier-Haack reaction to form a key pyrazole aldehyde intermediate. | Potent antibacterial activity against MRSA and VRE. | nih.govresearchgate.net |

| Indolyl Pyrazole Carbohydrazides | Incorporation of an indole (B1671886) ring at pyrazole C3 and a carbohydrazide (B1668358) at C5 | Synthesis from cyanoacetylhydrazine and subsequent cyclization. | Antiproliferative activity against cancer cell lines (e.g., HepG-2, BT474). | mdpi.com |

| Diaryl Pyrazoles | Substitution with various aryl groups at positions 3 and 5 of the pyrazole ring. | Cyclocondensation of chalcone (B49325) analogues with hydrazine derivatives. | Tyrosinase inhibition, potential for treating hyperpigmentation disorders. | nih.gov |

Exploration of Novel Biological Targets and Disease Indications

Research into this compound derivatives is expanding beyond traditional therapeutic areas to uncover novel biological targets and address unmet medical needs. The inherent versatility of the pyrazole scaffold allows it to interact with a wide range of biological molecules, including enzymes and receptors.

New Anticancer Mechanisms: While pyrazole derivatives have been investigated as anticancer agents, newer research focuses on specific and novel targets. mdpi.com For instance, certain derivatives have been found to induce both intrinsic and extrinsic apoptotic pathways in cancer cells, mediated by proteins like p53. nih.gov Others act as inhibitors of tubulin polymerization, a critical process for cell division, thereby halting cancer cell proliferation. researchgate.net The discovery of pyrazole derivatives as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) presents a promising avenue for treating neurodegenerative diseases, as this kinase is implicated in neuronal apoptosis. nih.gov

Antibacterial Targets: In the realm of infectious diseases, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been identified as inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov This is a distinct mechanism from many existing antibiotics and offers a potential solution to combat drug-resistant strains like MRSA. nih.govnih.gov These compounds have shown to be effective against bacteria in both planktonic (free-floating) and biofilm forms, which are notoriously difficult to treat. nih.gov

Expanded Indications: The therapeutic potential of these compounds is being explored in a variety of other diseases:

Inflammation: Pyrazoline derivatives, structurally related to pyrazoles, have shown potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. nih.gov

Virology: The pyrazole nucleus is a component of compounds tested for antiviral properties, including activity against coronaviruses. researchgate.net

Metabolic Disorders: The cannabinoid CB1 receptor, a target for treating obesity and related disorders, has been effectively modulated by pyrazoline derivatives. nih.gov

The following table summarizes some of the novel targets and the corresponding disease indications being explored for these compounds.

| Biological Target | Disease Indication | Mechanism of Action | Derivative Example | Reference |

|---|---|---|---|---|

| Fatty Acid Biosynthesis (FAB) | Bacterial Infections (MRSA) | Inhibition of essential bacterial enzyme pathway. | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | nih.gov |

| Tubulin Polymerization | Cancer | Disruption of microtubule formation, leading to cell cycle arrest. | (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- tandfonline.commdpi.comresearchgate.nettriazolo[3,4-b] tandfonline.commdpi.comnih.govthiadiazine derivatives | researchgate.net |

| Tyrosinase | Hyperpigmentation | Competitive inhibition of the enzyme responsible for melanin (B1238610) production. | 3,5-diaryl-4,5-dihydro-1H-pyrazoles | nih.gov |

| c-Jun N-terminal kinase 3 (JNK3) | Neurodegenerative Diseases | Selective inhibition of a key kinase in neuronal apoptosis pathways. | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders | Antagonism/modulation of the CB1 receptor. | Pyrazoline bioisosteres of Rimonabant | nih.gov |

Integration with Advanced Drug Delivery Systems and Nanomedicine

To maximize the therapeutic potential of this compound derivatives, researchers are exploring their integration with advanced drug delivery systems and nanomedicine. These technologies aim to improve drug solubility, stability, and targeting, thereby enhancing efficacy while minimizing systemic side effects.

While specific research on conjugating this compound itself to nanocarriers is an emerging field, broader studies on related benzoic acid and pyrazole derivatives provide a strong precedent. For instance, benzoic acid derivatives have been used to modify chitosan-based hydrogels. nih.gov These injectable, biodegradable thermogels can act as a depot for sustained drug release. In one study, a benzoic acid derivative was shown to impart potent antioxidant activities to the hydrogel, creating a multifunctional system for treating neurodegenerative diseases like glaucoma. nih.gov This approach allows for the co-delivery of multiple therapeutic agents, providing a sustained pharmacological effect and reducing the need for frequent administration. nih.gov

The principles from these studies are directly applicable to pyrazole-based drugs. Encapsulating a potent but poorly soluble pyrazole derivative within a nanoparticle or a liposome (B1194612) could significantly improve its bioavailability. Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased tissues, such as a tumor site, thereby increasing its local concentration and reducing exposure to healthy cells.

Interdisciplinary Research Paradigms in Pyrazole Chemistry and Chemical Biology

The continued development of this compound derivatives is a testament to the power of interdisciplinary research, blending the fields of synthetic organic chemistry, medicinal chemistry, pharmacology, and chemical biology. globalresearchonline.net Pyrazole chemistry provides the tools to build and diversify these molecules, while chemical biology offers methods to probe their interactions with complex biological systems. mdpi.com

Chemists are developing more efficient and sustainable synthetic routes, including metal-mediated N-N bond formation and multi-component reactions, to generate libraries of pyrazole compounds. researchgate.netrsc.org These libraries are then screened by pharmacologists and biologists to identify hits against various biological targets.

A key interdisciplinary approach is the use of these compounds as chemical probes. A potent and selective pyrazole-based inhibitor can be used to study the physiological role of a specific enzyme or receptor in health and disease. For example, the development of selective JNK3 inhibitors allows researchers to dissect the specific contributions of this kinase to neurodegenerative processes. nih.gov

Furthermore, computational chemistry and molecular modeling play a crucial role in this paradigm. In silico studies, such as molecular docking, help predict how a designed pyrazole derivative will bind to its target protein. mdpi.com This allows for a more rational, hypothesis-driven approach to drug design, saving time and resources compared to traditional high-throughput screening alone. This synergy between synthetic chemistry, biological evaluation, and computational modeling accelerates the journey from a promising scaffold to a potential clinical candidate.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling up condensation reactions risks side reactions (e.g., dimerization). Flow chemistry systems improve heat/mass transfer, while in-line NMR monitors reaction progression. For regioselective pyrazole formation, use directing groups (e.g., -CO₂H) to control cyclization, as shown in multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.